Methyl 4-amino-5-methyl-2-nitrobenzoate
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Overview
Description
Methyl 4-amino-5-methyl-2-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of benzoic acid and contains both amino and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-5-methyl-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-amino-5-methylbenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-methyl-2-nitrobenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Reduction: Methyl 4-amino-5-methyl-2-aminobenzoate.
Substitution: Products vary based on the nucleophile used in the reaction.
Scientific Research Applications
Methyl 4-amino-5-methyl-2-nitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-amino-5-methyl-2-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2-methyl-5-nitrobenzoate
- Methyl 4-amino-2-methoxy-5-nitrobenzoate
- Methyl 2-amino-4-nitrobenzoate
Uniqueness
The presence of both amino and nitro groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C9H10N2O4 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
methyl 4-amino-5-methyl-2-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-6(9(12)15-2)8(11(13)14)4-7(5)10/h3-4H,10H2,1-2H3 |
InChI Key |
SSSVKABSHKQZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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